2-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
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Overview
Description
2-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12ClNO3S2 and its molecular weight is 353.84. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Determination
Benzenesulfonamide derivatives have been studied for their crystal packing, influenced by intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl interactions. These interactions play a crucial role in the crystal packing of these compounds, with variations in Cl atom positions affecting the overall crystal structure (Bats, Frost, & Hashmi, 2001).
Herbicide Selectivity and Mode of Action
Studies on chlorsulfuron, a related benzenesulfonamide, highlight its selectivity as a postemergence herbicide for cereals, attributed to the crop plants' ability to metabolize the herbicide into inactive products. This metabolism involves hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, which is a major factor in the herbicide's selectivity (Sweetser, Schow, & Hutchison, 1982). Furthermore, chlorsulfuron's inhibition of plant cell division, without affecting photosynthesis, respiration, RNA synthesis, and protein synthesis, underscores its specific mode of action as a herbicide (Ray, 1982).
Pharmacological Potential
Research into S,N-substituted 2-mercaptobenzenesulfonamide derivatives indicates potential pharmacological activity, with some compounds showing in vitro anticancer activity. This suggests that certain benzenesulfonamide derivatives could have therapeutic applications (Pomarnacka & Kornicka, 1998).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the furan and thiophene rings in the compound, have been found to bind with high affinity to multiple receptors . Similarly, thiophene derivatives have shown a wide range of therapeutic properties .
Mode of Action
For instance, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Thiophene derivatives also exhibit a broad spectrum of biological and physiological functions .
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biochemical pathways due to their diverse biological activities . Similarly, thiophene derivatives have been reported to possess a wide range of therapeutic properties, affecting various biochemical pathways .
Result of Action
For instance, indole derivatives have been found to possess various biological activities . Similarly, thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Properties
IUPAC Name |
2-chloro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S2/c16-12-4-1-2-6-15(12)22(18,19)17-10-11-7-8-13(20-11)14-5-3-9-21-14/h1-9,17H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSZVGLBPGAXNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.